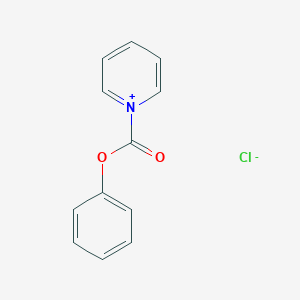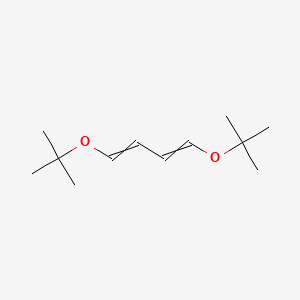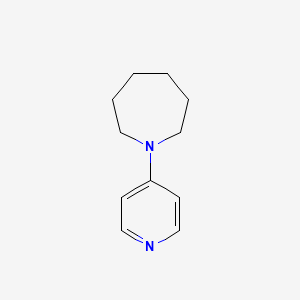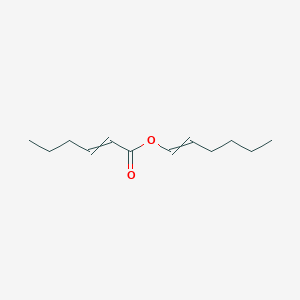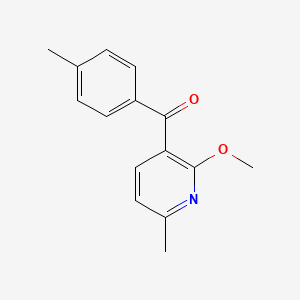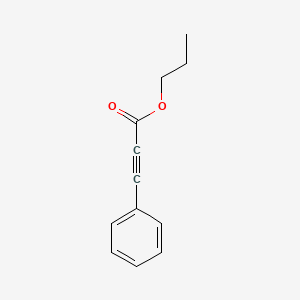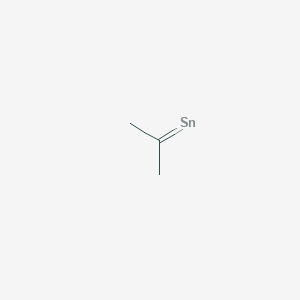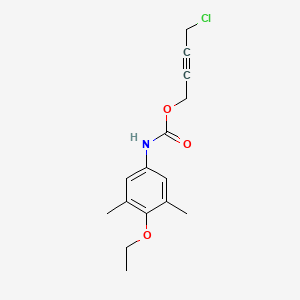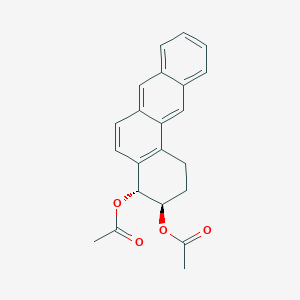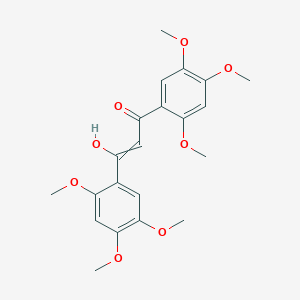
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative known for its diverse biological activities. Chalcones are a group of compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound is notable for its potential therapeutic applications, including anti-inflammatory, antinociceptive, and hypoglycemic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where an aldehyde and a ketone react to form the chalcone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically performed at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated chalcones.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic applications include treatment for inflammation, pain, and diabetes.
Industry: The compound’s unique properties make it valuable in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. Studies have shown that it can inhibit enzymes such as cyclooxygenase (COX-1 and COX-2) and interact with the TRPA1 channel . These interactions contribute to its anti-inflammatory and antinociceptive effects. Additionally, the compound has been shown to reduce oxidative stress and inhibit nitric oxide production in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another chalcone derivative with similar biological activities.
4H-1-Benzopyran-4-one, 3-hydroxy-2-(2,4,5-trimethoxyphenyl): A related compound with a different core structure but similar functional groups.
Uniqueness
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to its specific combination of functional groups and its potent biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for therapeutic research and development.
Propriétés
Numéro CAS |
83700-85-0 |
|---|---|
Formule moléculaire |
C21H24O8 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
3-hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24O8/c1-24-16-10-20(28-5)18(26-3)7-12(16)14(22)9-15(23)13-8-19(27-4)21(29-6)11-17(13)25-2/h7-11,22H,1-6H3 |
Clé InChI |
ZMGLMHAJWIEAFJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=CC(=O)C2=CC(=C(C=C2OC)OC)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
